molecular formula C15H22Cl3N3O2 B13788924 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 97598-05-5

4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride

Cat. No.: B13788924
CAS No.: 97598-05-5
M. Wt: 382.7 g/mol
InChI Key: ORXMDLXWHZDBBF-UHFFFAOYSA-N
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Description

4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The reaction conditions often include the use of dichloroacetyl chloride and diethylamine as key reagents. The process may involve:

    Acylation: The benzamide core is acylated using dichloroacetyl chloride in the presence of a base such as pyridine.

    Amidation: The resulting intermediate undergoes amidation with diethylamine to form the final product.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroacetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Dichloroacetyl)amino)-N-(2-(dimethylamino)ethyl)benzamide
  • 4-((Dichloroacetyl)amino)-N-(2-(diethylamino)propyl)benzamide

Uniqueness

4-((Dichloroacetyl)amino)-N-(2-(diethylamino)ethyl)benzamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

97598-05-5

Molecular Formula

C15H22Cl3N3O2

Molecular Weight

382.7 g/mol

IUPAC Name

2-[[4-[(2,2-dichloroacetyl)amino]benzoyl]amino]ethyl-diethylazanium;chloride

InChI

InChI=1S/C15H21Cl2N3O2.ClH/c1-3-20(4-2)10-9-18-14(21)11-5-7-12(8-6-11)19-15(22)13(16)17;/h5-8,13H,3-4,9-10H2,1-2H3,(H,18,21)(H,19,22);1H

InChI Key

ORXMDLXWHZDBBF-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl.[Cl-]

Origin of Product

United States

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